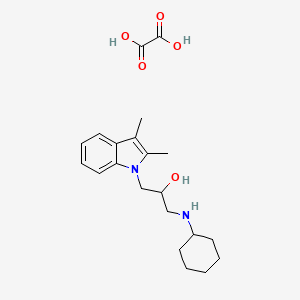

1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate often starts with the preparation of the indole derivative, which is achieved through Fischer indole synthesis or related methods. The cyclohexylamino group is introduced via nucleophilic substitution reactions. The final step involves the reaction of the aminopropanol intermediate with oxalic acid to form the oxalate salt, typically under acidic conditions to ensure full conversion to the oxalate form.

Industrial Production Methods: Industrial-scale production may involve more efficient catalytic processes and optimized reaction conditions, such as using microwave-assisted synthesis for faster reaction times and higher yields. Purification processes like recrystallization or chromatography are crucial to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: 1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate undergoes various chemical reactions, including:

Oxidation: Forms oxidized derivatives which may alter its biological activity.

Reduction: Reduces the compound to simpler derivatives, which can be useful in studying the core structure.

Substitution: Nucleophilic and electrophilic substitutions at the indole ring or aminopropanol moiety, leading to a variety of functionalized products.

Common Reagents and Conditions Used in These Reactions:

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution reactions may utilize halogenating agents, alkylating agents, or sulfonating agents under appropriate conditions (e.g., solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature).

Major Products Formed from These Reactions: The resulting products vary based on the reaction but often include different substituted indoles, cyclohexylamine derivatives, and propanol analogs.

Scientific Research Applications: this compound has numerous applications across several scientific disciplines:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Functions as a probe in studying biochemical pathways and enzyme interactions.

Medicine: Potential therapeutic agent, exploring its effects on various biological targets, such as neurotransmitter receptors or enzymes involved in metabolic processes.

Industry: Utilized in the formulation of pharmaceuticals, agrochemicals, and potentially as a precursor for specialty chemicals.

Mechanism of Action: The mechanism of action for this compound involves its interaction with specific molecular targets:

Molecular Targets and Pathways Involved: The compound may bind to neurotransmitter receptors, modulating their activity, or inhibit certain enzymes, affecting metabolic pathways. The cyclohexylamino group likely plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds: When compared to other similar compounds, this compound stands out due to its unique combination of structural features:

Comparación Con Compuestos Similares

1-(cyclohexylamino)-2-(2,3-dimethylphenyl)ethanol

1-(cyclohexylamino)-3-(1H-indol-1-yl)propan-2-ol

2-(2,3-dimethyl-1H-indol-1-yl)-1-(piperidin-1-yl)ethanol

This compound’s unique properties arise from the presence of the indole and cyclohexylamino groups, which confer distinct biological and chemical reactivity compared to other structurally similar molecules.

Actividad Biológica

1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a compound with significant potential in biological research due to its unique structural features. With a molecular formula of C21H30N2O5 and a molecular weight of 390.48 g/mol, this compound is primarily studied for its pharmacological properties and mechanisms of action.

The synthesis of this compound typically involves several key steps:

- Indole Derivative Preparation : This is often achieved through Fischer indole synthesis or related methods.

- Cyclohexylamino Introduction : This step is usually executed via nucleophilic substitution reactions.

- Formation of Oxalate Salt : The final step involves reacting the aminopropanol intermediate with oxalic acid under acidic conditions to yield the oxalate form.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may alter its biological activity. Its unique cyclohexylamino group is believed to play a crucial role in its binding affinity to various biological targets.

Research indicates that this compound may interact with neurotransmitter receptors and inhibit specific enzymes, affecting metabolic pathways. The following mechanisms have been proposed based on available studies:

- Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into potential applications:

- Anticancer Activity : Research has demonstrated that indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(cyclohexylamino)-2-(2,3-dimethylphenyl)ethanol | C21H27N2O | Antidepressant effects |

| 1-(cyclohexylamino)-3-(1H-indol-1-yl)propan-2-ol | C19H28N2O | Neuroprotective properties |

| 2-(2,3-dimethyl-1H-indol-1-yl)-1-(piperidin-1-yl)ethanol | C21H30N2O | Anticancer activity |

These comparisons highlight the potential for diverse biological activities stemming from structural variations within indole derivatives.

Propiedades

IUPAC Name |

1-(cyclohexylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.C2H2O4/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16;3-1(4)2(5)6/h6-7,10-11,16-17,20,22H,3-5,8-9,12-13H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKUCKCQVNOCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNC3CCCCC3)O)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.